molecular formula C14H18N4O6S3 B2902136 methyl 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1448063-21-5

methyl 3-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2902136
CAS RN: 1448063-21-5
M. Wt: 434.5
InChI Key: HJIBDSKRXVLVRA-UHFFFAOYSA-N
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Description

The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl group , which is a type of triazole. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present in a number of drug classes .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and sulfonyl groups. For example, triazoles are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds synthesized with a triazole group are known to be thermally stable .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Some triazole derivatives have been found to inhibit the proliferation of certain cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some triazole compounds may pose hazards such as being harmful if swallowed or causing skin irritation .

Future Directions

The future research directions could involve exploring the biological activities of this compound, given the known activities of other triazole derivatives. This could include testing its potential anticancer properties or other biological effects.

properties

IUPAC Name

methyl 3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O6S3/c1-17-9-15-16-14(17)26(20,21)10-3-6-18(7-4-10)27(22,23)11-5-8-25-12(11)13(19)24-2/h5,8-10H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIBDSKRXVLVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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